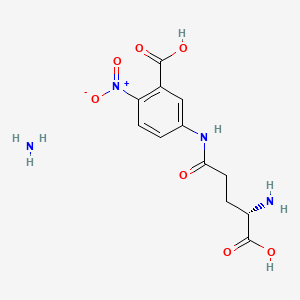

铵盐(S)-5-((4-氨基-4-羧基-1-氧丁基)氨基)-2-硝基苯甲酸盐

描述

Ammonium (S)-5-((4-amino-4-carboxy-1-oxobutyl)amino)-2-nitrobenzoate, also known as L-NAME, is a potent and selective inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response. L-NAME has been widely used in scientific research to investigate the role of NO in various biological systems.

科学研究应用

氢键聚合物结构

研究表明,类似的铵盐形成氢键聚合物结构,这对于理解此类化合物的分子组装和稳定性至关重要。例如,3,5-二硝基苯甲酸铵形成三维氢键结构,表明在设计新型聚合物材料中具有潜在应用 (Smith, 2014)。

超分子缔合

对类似铵盐中超分子缔合的研究提供了对分子堆积和相互作用的见解。例如,对 4-(4-乙酰基苯基)哌嗪-1-鎓 2-氨基-4-硝基苯甲酸盐的研究揭示了复杂的氢键模式,这些模式有助于整体分子结构,表明在晶体工程和设计中的应用 (Jotani 等人,2018)。

化学选择性硝化和抗菌性能

类似化合物(如 5-氨基异恶唑)的化学选择性硝化,产生具有中等抗菌活性的 4-硝基衍生物,突出了在药物和有机合成中的潜在应用 (Sadovnikov 等人,2020)。

缺氧细胞中的分子机制

对源自类似硝基咪唑化合物的 2-羟基氨基咪唑的研究,提供了对影响缺氧哺乳动物细胞的分子机制的见解,表明在癌症研究和治疗中的意义 (Varghese & Whitmore, 1985)。

质子转移超分子盐

对结构类似于铵盐(S)-5-((4-氨基-4-羧基-1-氧丁基)氨基)-2-硝基苯甲酸盐的铵羧酸盐中的氢键网络的研究,揭示了质子转移超分子盐的形成。这项研究可应用于开发具有独特性能的新材料 (Ding 等人,2012)。

铵的配位化学

研究铵在有机体系中的配位化学,例如涉及羧酸铵盐的那些,提供了对化学相互作用和键合的基本见解,这可能与新型化学传感器或催化剂的开发相关 (Poonia, 1975)。

有机盐中的结构-性质相关性

对仲铵盐的结构-性质相关性的研究,包括 4-硝基苯甲酸盐的衍生物,有助于理解诸如凝胶化之类的性质的分子基础,表明在材料科学和药物输送系统中的应用 (Trivedi 等人,2005)。

光催化矿化

对结构类似于硝基苯甲酸铵的含氮苯衍生物的光催化矿化的研究,提供了对环境应用的见解,例如废水处理和污染控制 (Piccinini 等人,1997)。

作用机制

Target of Action

The primary target of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt, also known as Glupa-Carboxylate Monoammonium or Ammonium (S)-5-((4-amino-4-carboxy-1-oxobutyl)amino)-2-nitrobenzoate, is gamma-glutamyltransferase (GGT) . GGT is an enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway responsible for the degradation and synthesis of glutathione and drug and xenobiotic detoxification .

Mode of Action

This compound acts as a synthetic substrate for GGT . When introduced into the system, it interacts with GGT, enabling the enzyme to catalyze the transfer of the gamma-glutamyl functional group of glutathione to an acceptor that may be an amino acid, a peptide or water .

Biochemical Pathways

The interaction of the compound with GGT affects the gamma-glutamyl cycle . This cycle is essential for maintaining the homeostasis of glutathione, a critical antioxidant in the body. Disruption or alteration of this cycle can lead to changes in the body’s oxidative stress response and detoxification processes .

Pharmacokinetics

It is a slightly yellowish to white crystalline powder that forms a clear, yellow solution in water (c=100mg/ml) .

Result of Action

The compound’s action as a synthetic substrate for GGT allows for the determination of GGT activity . This can be particularly useful in diagnostic tests and research settings where GGT activity needs to be measured .

Action Environment

The compound is stable when stored dry at 2-8°C in dark for 24 months . Environmental factors such as temperature, light, and humidity may influence the compound’s action, efficacy, and stability

生化分析

Biochemical Properties

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt serves as a substrate for gamma-glutamyltransferase (GGT), an enzyme involved in the transfer of gamma-glutamyl functional groups from molecules such as glutathione to an acceptor, which can be an amino acid or peptide . The interaction between L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt and GGT is crucial for the enzymatic assay, as the enzyme catalyzes the transfer of the gamma-glutamyl group from the substrate to glycylglycine, forming gamma-glutamylglycylglycine and 5-amino-2-nitrobenzoate . This reaction is essential for measuring GGT activity in various biological samples.

Cellular Effects

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt influences cellular processes by serving as a substrate in GGT assays. The activity of GGT, which is measured using this compound, is associated with various cellular functions, including antioxidant defense, detoxification, and inflammation processes . Elevated GGT activity, as detected using L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt, can indicate liver disease or damage, as well as other physiological disorders .

Molecular Mechanism

The molecular mechanism of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt involves its specific recognition and cleavage by GGT. The enzyme catalyzes the transfer of the gamma-glutamyl group from the substrate to an acceptor molecule, such as glycylglycine . This reaction results in the formation of gamma-glutamylglycylglycine and 5-amino-2-nitrobenzoate, which can be measured spectrophotometrically . The specificity of this interaction is critical for the accurate determination of GGT activity in biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt are important factors to consider. The compound is stable when stored at 2-8°C and protected from light . Over time, the activity of the compound in enzymatic assays remains consistent, provided that storage conditions are maintained. Long-term studies have shown that the compound retains its effectiveness in measuring GGT activity without significant degradation .

Dosage Effects in Animal Models

The effects of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt in animal models vary with dosage. At optimal concentrations, the compound effectively measures GGT activity without causing adverse effects . At higher doses, there may be potential toxic effects, although specific studies on toxicity are limited. It is essential to use appropriate dosages to avoid any negative impact on animal health .

Metabolic Pathways

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is involved in the metabolic pathways associated with glutathione metabolism. GGT catalyzes the cleavage of gamma-glutamyl bonds in glutathione, transferring the gamma-glutamyl group to amino acids or peptides . This process is crucial for maintaining cellular redox balance and detoxification .

Transport and Distribution

The transport and distribution of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt within cells and tissues are facilitated by its solubility in water. The compound is transported to the site of GGT activity, where it interacts with the enzyme to measure its activity . The distribution of the compound is influenced by its interaction with cellular transporters and binding proteins .

Subcellular Localization

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is localized in the subcellular compartments where GGT is active. This includes the plasma membrane and other cellular organelles involved in glutathione metabolism . The compound’s localization is essential for its function as a substrate in GGT assays, ensuring accurate measurement of enzyme activity .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium (S)-5-((4-amino-4-carboxy-1-oxobutyl)amino)-2-nitrobenzoate involves the reaction of L-glutamic acid with 4-nitrobenzoyl chloride, followed by the addition of 4-aminobutanoic acid and ammonium hydroxide to form the final product.", "Starting Materials": [ "L-glutamic acid", "4-nitrobenzoyl chloride", "4-aminobutanoic acid", "ammonium hydroxide" ], "Reaction": [ "Step 1: L-glutamic acid is reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 4-nitrobenzoyl-L-glutamic acid.", "Step 2: The intermediate product from step 1 is then reacted with 4-aminobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate (S)-5-((4-amino-4-carboxy-1-oxobutyl)amino)-2-nitrobenzoic acid.", "Step 3: The intermediate product from step 2 is then neutralized with ammonium hydroxide to form the final product, Ammonium (S)-5-((4-amino-4-carboxy-1-oxobutyl)amino)-2-nitrobenzoate." ] } | |

CAS 编号 |

63699-78-5 |

分子式 |

C12H16N4O7 |

分子量 |

328.28 g/mol |

IUPAC 名称 |

azanium;(2S)-2-amino-5-(3-carboxy-4-nitroanilino)-5-oxopentanoate |

InChI |

InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3/t8-;/m0./s1 |

InChI 键 |

GFABNNMTRVBLPZ-QRPNPIFTSA-N |

手性 SMILES |

C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |

SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)[N+](=O)[O-].N |

规范 SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |

其他 CAS 编号 |

63699-78-5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)

![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile](/img/structure/B1663242.png)

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)

![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)

![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)

![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)